Nuclease P1 Hydrolysis: Ribonucleoside 3'-Monophosphates Outperform Deoxyribose Analogs by 20–50-Fold
In a direct head-to-head comparison using Nuclease P1, ribonucleoside 3'-monophosphates (including 3'-UMP, the unmethylated analog of ribothymidine 3'-monophosphate) were hydrolyzed 20 to 50 times faster than the corresponding 3'-deoxyribonucleotides (including 3'-dTMP, the deoxyribose analog) under identical assay conditions. The enzyme hydrolyzes the 3'-phosphomonoester bond in 3'-AMP, 3'-GMP, 3'-UMP, 3'-CMP, 3'-dAMP, 3'-dGMP, 3'-dCMP, and 3'-dTMP, with base preference for ribonucleotides ranked G > A > C > U and for deoxyribonucleotides ranked C ≈ T > A ≈ G [1]. This establishes a >1.3-order-of-magnitude kinetic advantage for ribo-form 3'-monophosphates as a class.
| Evidence Dimension | Hydrolysis rate by Nuclease P1 (3'-phosphomonoesterase activity) |
|---|---|
| Target Compound Data | Ribonucleoside 3'-monophosphates (class including 3'-UMP): hydrolyzed at baseline high rate |
| Comparator Or Baseline | 3'-Deoxyribonucleotides (class including 3'-dTMP): hydrolyzed at 20–50× slower rate |
| Quantified Difference | 20- to 50-fold faster hydrolysis for ribonucleoside 3'-monophosphates vs. 3'-deoxyribonucleotides |
| Conditions | Nuclease P1 from Penicillium citrinum; pH and ionic strength controlled; 3'-phosphomonoester bond hydrolysis assay |
Why This Matters
For analytical workflows employing Nuclease P1 digestion (e.g., nucleotide pool quantification, modified nucleoside detection), ribothymidine 3'-monophosphate will be processed far more efficiently than its deoxyribose counterpart, directly affecting digestion protocols and quantitative recovery.
- [1] Fujimoto M, Kuninaka A, Yoshino H. Substrate Specificity of Nuclease P1. Agricultural and Biological Chemistry. 1974;38(9):1555-1561. View Source
